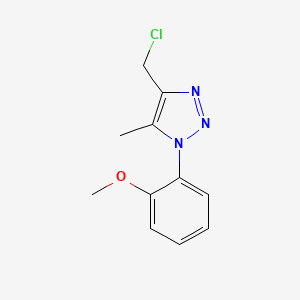
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole (CMMPT) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. CMMPT is a derivative of the more commonly known 1,2,3-triazole and is classified as an aromatic heterocyclic compound. It is a white, crystalline solid with a molecular weight of 259.68 g/mol and a melting point of 170-172 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole and its derivatives have been synthesized through various chemical reactions, including esterification, chlorination, and reactions with different amines. The characterization of these compounds involves advanced techniques such as IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and X-ray crystallography to determine their structures and confirm their purity. The synthesis of these compounds provides a foundation for exploring their applications in different scientific fields due to their structural diversity and reactivity (Toumani, 2017).
Antimicrobial Activities
Some 1,2,4-triazole derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds often involves reactions of various ester ethoxycarbonylhydrazones with primary amines. The antimicrobial screening of these compounds has shown that some possess good to moderate activities against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents to combat infections (Bektaş et al., 2007).
Energetic Materials
The exploration of triazolyl-functionalized energetic salts indicates the potential of 1,2,4-triazole derivatives in the field of energetic materials. These compounds are characterized by good thermal stability and relatively high density, making them suitable for applications in propellants and explosives. The study of these materials involves comprehensive analyses, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to evaluate their thermal properties and stability (Wang et al., 2007).
Molecular Interactions and Stability
Research on the tautomerism, molecular stabilities, and conformational analyses of triazole derivatives provides insights into their chemical behaviors and interactions at the molecular level. These studies, often supported by density functional theory (DFT) and molecular docking, help in understanding the mechanisms behind their potential biological or catalytic activities, laying the groundwork for their application in drug design and other biochemical processes (Karayel, 2021).
Corrosion Inhibition
Triazole derivatives have shown potential as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy as inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, thereby protecting the metals from corrosive agents. Studies in this area focus on evaluating the inhibition efficiency through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-9(7-12)13-14-15(8)10-5-3-4-6-11(10)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDBCNKGQYRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
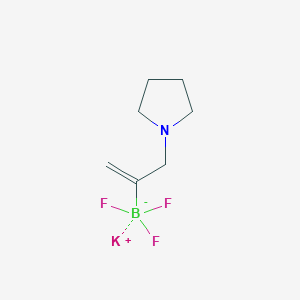

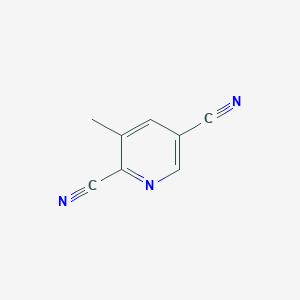
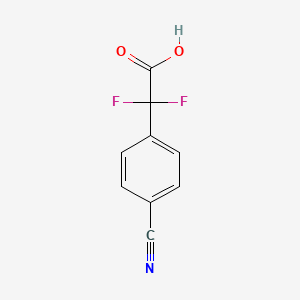
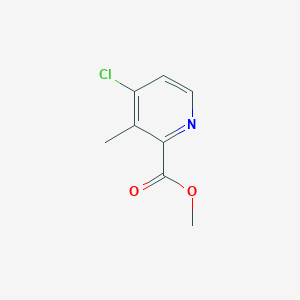
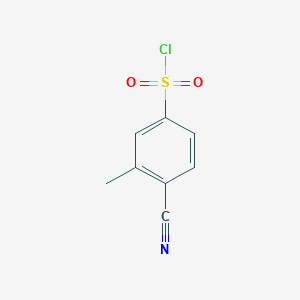
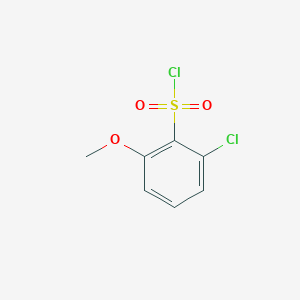
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
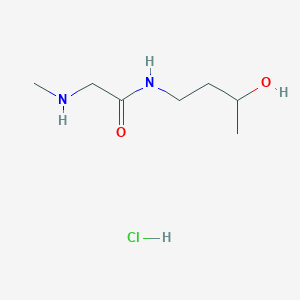
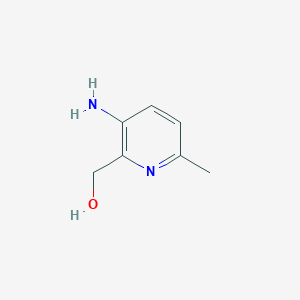
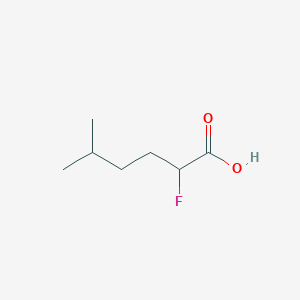
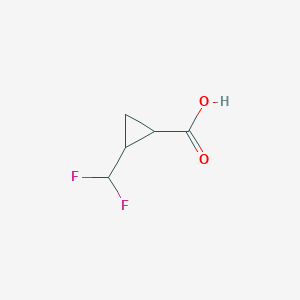
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)